4-Bromobutyl 3,4-dimethoxybenzoate
CAS No.:
Cat. No.: VC18909787
Molecular Formula: C13H17BrO4
Molecular Weight: 317.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BrO4 |
|---|---|
| Molecular Weight | 317.17 g/mol |
| IUPAC Name | 4-bromobutyl 3,4-dimethoxybenzoate |
| Standard InChI | InChI=1S/C13H17BrO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | NNBPYDWWALMFRY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OCCCCBr)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzoate ester backbone modified with two methoxy groups at the 3- and 4-positions and a 4-bromobutyl chain at the ester oxygen. The IUPAC name, 4-bromobutyl 3,4-dimethoxybenzoate, reflects this substitution pattern . Key identifiers include:
The bromine atom introduces steric and electronic effects that influence reactivity, particularly in nucleophilic substitution reactions.
Physicochemical Characteristics
Table 1 summarizes critical physicochemical data derived from PubChem and analytical reports :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 317.17–317.18 g/mol | |
| Physical State | Solid | |
| Solubility | Methanol, DMSO | |
| Purity (HPLC) | >95% | |
| Melting Point | Not reported | – |
The compound’s solubility in polar aprotic solvents like DMSO suggests utility in synthetic organic chemistry, while its solid state at room temperature facilitates storage and handling .
Synthesis and Optimization
Conventional Synthetic Route
The primary synthesis involves esterification between veratric acid (3,4-dimethoxybenzoic acid) and 4-bromobutanol under acidic conditions . The reaction proceeds via nucleophilic acyl substitution:
Key parameters affecting yield (reported up to 77% in optimized routes ) include:
-
Catalyst choice: -Toluenesulfonic acid (-TsOH) is commonly used .
-
Reaction time: Extended periods (6–12 hours) improve conversion.
Byproduct Formation and Mitigation
A major challenge is the formation of Mebeverine Impurity 1, identified as 4-bromobutyl 3,4-dimethoxybenzoate in pharmaceutical contexts . Impurity levels are minimized through:
-
Chromatographic purification: HPLC or column chromatography .
-
Stoichiometric control: Ensuring excess 4-bromobutanol to drive esterification .
As a structural analog of Mebeverine intermediates, the compound exhibits muscle-relaxant properties via calcium channel blockade in smooth muscle cells . In vitro studies demonstrate IC values of 2.1–3.4 μM in intestinal tissue models, comparable to reference antispasmodics.
Antimicrobial Activity
Preliminary screens indicate broad-spectrum antimicrobial activity:
-
Bacterial strains: MIC values of 16–64 μg/mL against Staphylococcus aureus and Escherichia coli.
-
Fungal strains: 80% inhibition of Candida albicans at 128 μg/mL.
Mechanistic studies suggest disruption of microbial cell membranes by the lipophilic bromobutyl chain.
Analytical Characterization
Spectroscopic Identification
-
NMR: Peaks at δ 3.85–3.90 (methoxy protons), δ 4.20–4.35 (methylene adjacent to ester), and δ 3.50–3.60 (bromobutyl chain) .
Applications in Pharmaceutical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume